4-[(4-Cyclohexylphenyl)sulfonyl]-2,6-dimethylmorpholine
CAS No.: 496014-97-2
Cat. No.: VC21380666
Molecular Formula: C18H27NO3S
Molecular Weight: 337.5g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 496014-97-2 |
|---|---|
| Molecular Formula | C18H27NO3S |
| Molecular Weight | 337.5g/mol |
| IUPAC Name | 4-(4-cyclohexylphenyl)sulfonyl-2,6-dimethylmorpholine |
| Standard InChI | InChI=1S/C18H27NO3S/c1-14-12-19(13-15(2)22-14)23(20,21)18-10-8-17(9-11-18)16-6-4-3-5-7-16/h8-11,14-16H,3-7,12-13H2,1-2H3 |
| Standard InChI Key | QBWOAWBMDYYGON-UHFFFAOYSA-N |
| SMILES | CC1CN(CC(O1)C)S(=O)(=O)C2=CC=C(C=C2)C3CCCCC3 |
| Canonical SMILES | CC1CN(CC(O1)C)S(=O)(=O)C2=CC=C(C=C2)C3CCCCC3 |
Introduction
Chemical Structure and Nomenclature
Structural Components
4-[(4-Cyclohexylphenyl)sulfonyl]-2,6-dimethylmorpholine contains several key structural elements that define its chemical properties. The core structure is built around a morpholine ring, which is a six-membered heterocyclic compound containing an oxygen atom and a nitrogen atom at the 1 and 4 positions, respectively. This morpholine ring is substituted with methyl groups at positions 2 and 6, creating the 2,6-dimethylmorpholine component. The nitrogen atom of the morpholine ring is connected to a sulfonyl group (SO₂), which forms a bridge to a 4-cyclohexylphenyl group. The cyclohexylphenyl component consists of a phenyl ring substituted with a cyclohexyl group at the para position.
Molecular Formula and Weight
The molecular formula of 4-[(4-Cyclohexylphenyl)sulfonyl]-2,6-dimethylmorpholine can be represented as C₁₈H₂₇NO₃S. The theoretical molecular weight would be approximately 337.48 g/mol, though precise values would need to be confirmed through analytical techniques.
Structural Classification
This compound belongs to several important chemical classes:
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Sulfonamides (containing the -SO₂N- group)
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Morpholine derivatives
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Cyclohexyl compounds
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Arylsulfones
Physical and Chemical Properties
Physical State and Appearance
Based on structural analysis, 4-[(4-Cyclohexylphenyl)sulfonyl]-2,6-dimethylmorpholine would likely appear as a crystalline solid at room temperature, though specific descriptions would require experimental confirmation.
Solubility Profile
The compound would be expected to demonstrate moderate solubility in organic solvents such as dimethyl sulfoxide (DMSO), methanol, and chloroform due to its mixed polar and nonpolar structural elements. The sulfonyl group introduces hydrogen bond acceptor capability, while the cyclohexyl portion contributes to lipophilicity. The presence of both hydrophilic and hydrophobic elements suggests limited water solubility but reasonable solubility in mixed aqueous-organic systems.
Stability Considerations
Table 1: Predicted Physicochemical Properties of 4-[(4-Cyclohexylphenyl)sulfonyl]-2,6-dimethylmorpholine
| Property | Predicted Value | Determination Method |
|---|---|---|
| Molecular Weight | 337.48 g/mol | Calculated from molecular formula |
| LogP | 3.5-4.2 | Predicted based on structure |
| Hydrogen Bond Acceptors | 4 | Based on O and N atoms |
| Hydrogen Bond Donors | 0 | Based on structure |
| Rotatable Bonds | 4-5 | Based on structure |
| Topological Polar Surface Area | ~55-65 Ų | Predicted based on functional groups |
| pKa (most acidic) | ~9-10 | Predicted for sulfonamide N-H |
Synthetic Approaches
Retrosynthetic Analysis
The synthesis of 4-[(4-Cyclohexylphenyl)sulfonyl]-2,6-dimethylmorpholine would likely involve the coupling of a sulfonyl chloride derivative with 2,6-dimethylmorpholine. The key synthetic steps would include:
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Preparation of 4-cyclohexylbenzenesulfonyl chloride from 4-cyclohexylbenzene via sulfonation and chlorination.
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Nucleophilic substitution reaction between the sulfonyl chloride and 2,6-dimethylmorpholine.
| Structural Feature | Potential Biological Target | Mechanism |
|---|---|---|
| Sulfonamide group | Carbonic anhydrase | Zinc coordination and hydrogen bonding |
| Sulfonamide group | Protein kinases | ATP-competitive binding |
| Morpholine ring | Cytochrome P450 enzymes | Nitrogen coordination to heme iron |
| Cyclohexylphenyl group | Hydrophobic binding pockets | Lipophilic interactions |
Analytical Characterization
Spectroscopic Analysis
The structural characterization of 4-[(4-Cyclohexylphenyl)sulfonyl]-2,6-dimethylmorpholine would typically involve multiple spectroscopic techniques:
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Nuclear Magnetic Resonance (NMR) Spectroscopy:
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¹H NMR would show characteristic signals for the methyl groups, cyclohexyl protons, aromatic protons, and morpholine ring protons.
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¹³C NMR would confirm the carbon framework, with distinctive shifts for aromatic, aliphatic, and heteroatom-adjacent carbons.
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Infrared (IR) Spectroscopy:
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Characteristic absorption bands would be expected for the sulfonyl group (approximately 1350-1310 cm⁻¹ and 1160-1120 cm⁻¹).
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C-O-C stretching of the morpholine ring would appear in the 1250-1050 cm⁻¹ region.
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Mass Spectrometry:
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The molecular ion peak would be expected at m/z 337, with fragmentation patterns characteristic of sulfonamides and morpholine derivatives.
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Chromatographic Methods
For purity assessment and quantitative analysis, high-performance liquid chromatography (HPLC) with UV detection would be suitable for 4-[(4-Cyclohexylphenyl)sulfonyl]-2,6-dimethylmorpholine. Typical conditions might include:
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Column: C18 reversed-phase
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Mobile phase: Acetonitrile/water gradient with 0.1% formic acid
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Detection: UV at 254 nm (due to aromatic chromophore)
Structure-Based Drug Design Considerations
Pharmacophore Features
The structural elements of 4-[(4-Cyclohexylphenyl)sulfonyl]-2,6-dimethylmorpholine present several pharmacophore features that could be important for biological activity:
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Hydrogen bond acceptors: The sulfonyl oxygens and morpholine oxygen.
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Hydrophobic regions: The cyclohexyl and phenyl rings.
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Basic nitrogen: The morpholine nitrogen, though its basicity is reduced by the electron-withdrawing sulfonyl group.
Conformational Analysis
The conformational flexibility of 4-[(4-Cyclohexylphenyl)sulfonyl]-2,6-dimethylmorpholine would be an important consideration for its potential biological activity. The morpholine ring generally adopts a chair conformation, while the cyclohexyl group introduces additional conformational complexity. The sulfonyl linkage provides a relatively rigid connection that positions the aromatic ring at a specific orientation relative to the morpholine, potentially important for target binding .
| Modification Site | Potential Changes | Rationale |
|---|---|---|
| Cyclohexyl group | Replace with other cycloalkyl groups | Adjust lipophilicity and conformational properties |
| Phenyl ring | Introduce halogens, methoxy, or other substituents | Modify electronic properties and binding interactions |
| Sulfonyl group | Replace with sulfonamide, sulfone, or sulfoxide | Alter hydrogen bonding capacity and geometry |
| Morpholine ring | Replace with piperazine, piperidine, or thiomorpholine | Modify basicity, hydrogen bonding, and conformational properties |
| Methyl groups | Vary alkyl substituents at 2,6-positions | Explore steric effects on binding and physicochemical properties |
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